molecular formula C9H15N3OS B11563925 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B11563925
M. Wt: 213.30 g/mol
InChI Key: DBDUBLLWDMVVAH-UHFFFAOYSA-N
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Description

N-(carbamothioylamino)bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[4.1.0]heptane derivatives with carbamothioylamino groups under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

(bicyclo[4.1.0]heptane-7-carbonylamino)thiourea

InChI

InChI=1S/C9H15N3OS/c10-9(14)12-11-8(13)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,11,13)(H3,10,12,14)

InChI Key

DBDUBLLWDMVVAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=S)N

Origin of Product

United States

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